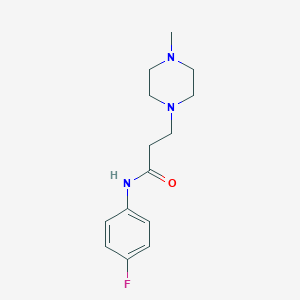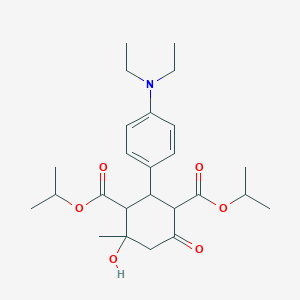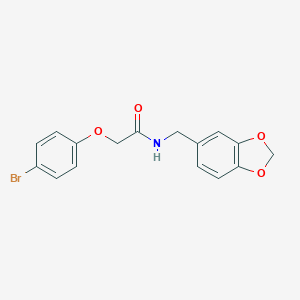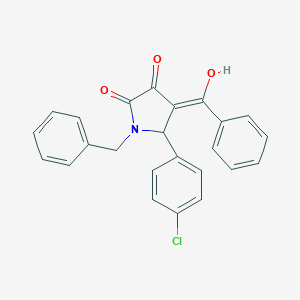
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase (JAK) inhibitors that target the JAK-STAT signaling pathway, which plays a crucial role in immune system regulation. CP-690,550 has shown promise in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide works by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in immune system regulation. The JAK family of enzymes is involved in the activation of various cytokine receptors, which are important for immune cell communication and function. By inhibiting JAK activity, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide reduces the production of cytokines and other immune system mediators, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several biochemical and physiological effects on the body. By inhibiting JAK activity, the drug reduces the production of cytokines, chemokines, and other immune system mediators, leading to a reduction in inflammation and disease activity. This can result in improvements in symptoms and disease progression in patients with autoimmune diseases. However, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can also have adverse effects on the immune system, such as an increased risk of infections and decreased immune surveillance.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for the JAK-STAT signaling pathway, which allows for targeted inhibition of this pathway. This can be useful for studying the role of this pathway in various disease states. However, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can also have off-target effects on other pathways, which can complicate data interpretation. Additionally, the drug's effects on the immune system can make it difficult to use in certain types of experiments, such as those involving infection models.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One area of interest is the development of new analogs of the drug with improved efficacy and safety profiles. Another area of interest is the investigation of the drug's potential use in treating other autoimmune diseases and inflammatory conditions. Additionally, there is ongoing research on the mechanisms of action of N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and its effects on immune system function, which could lead to a better understanding of the role of the JAK-STAT pathway in disease pathogenesis.
合成法
The synthesis of N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves several steps, starting with the reaction of 3-chloroaniline with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to form an intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. The synthesis method has been optimized to improve yield and purity, and several variations have been developed to produce different analogs of the drug.
科学的研究の応用
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown efficacy in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to reduce disease activity and improve symptoms in patients with these conditions. The drug has also been studied for its potential use in preventing transplant rejection and treating certain types of cancer.
特性
製品名 |
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-16(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
InChIキー |
GKJQDCXRYVIUGL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)





